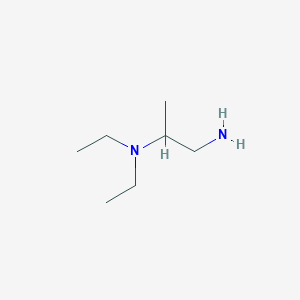

(1-Aminopropan-2-yl)diethylamine

Übersicht

Beschreibung

(1-Aminopropan-2-yl)diethylamine, also known by its IUPAC name N2,N~2~-diethyl-1,2-propanediamine, is an organic compound with the molecular formula C7H18N2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminopropan-2-yl)diethylamine typically involves the alkylation of diethylamine with 1-chloropropane. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Aminopropan-2-yl)diethylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated compounds like bromoethane or chloroethane are used in the presence of a base.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Substituted amines.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

(1-Aminopropan-2-yl)diethylamine serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic frameworks .

Table 1: Common Reactions Involving this compound

| Reaction Type | Common Reagents |

|---|---|

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Oxidation | Potassium permanganate, Hydrogen peroxide |

Biological Applications

Enzyme Inhibition

Research has indicated that this compound can act as a ligand in enzyme-substrate interactions. Its potential role in inhibiting specific enzymes makes it valuable for biochemical assays and drug development . For instance, studies have explored its effects on lysosomal phospholipase A2, highlighting its potential therapeutic applications .

Case Study: Inhibition of Lysosomal Phospholipase A2

A study demonstrated that this compound effectively inhibits lysosomal phospholipase A2 activity, which is linked to various pathological conditions. This inhibition was correlated with the compound's structural properties and its interaction with the enzyme's active site .

Medical Applications

Therapeutic Potential

The compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, where it can function as either an inhibitor or activator, influencing various biochemical pathways relevant to disease processes.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized as an intermediate in the manufacture of polymers and resins. Its properties make it suitable for producing specialty chemicals that require specific amine functionalities .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polymer Production | Used as an intermediate in polymer synthesis |

| Specialty Chemicals | Essential for creating specific chemical formulations |

Wirkmechanismus

The mechanism of action of (1-Aminopropan-2-yl)diethylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.

1-Aminopropane: A primary amine with a single propyl group attached to the nitrogen atom.

N,N-Diethyl-1,3-propanediamine: A similar compound with a different arrangement of the propyl group.

Uniqueness

(1-Aminopropan-2-yl)diethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to act as a ligand in biochemical assays also sets it apart from simpler amines .

Biologische Aktivität

(1-Aminopropan-2-yl)diethylamine, also known as (2R)-1-aminopropan-2-yl diethylamine, is a compound that has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 143.25 g/mol

- Functional Groups : Amino group (-NH), secondary amine

The presence of two ethyl groups enhances its lipophilicity, which can influence its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as a ligand, modulating the activity of these targets through:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, impacting biochemical pathways.

- Receptor Binding : It can bind to receptors, influencing cellular signaling processes.

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator of certain enzymes. For example, studies have shown its potential role in inhibiting phospholipase A2, which is crucial in lipid metabolism and inflammatory responses .

Therapeutic Potential

The compound is being explored for its therapeutic applications in treating neurological disorders and other medical conditions. Its ability to modulate enzyme activity suggests a potential role in drug development aimed at conditions such as:

- Neurological Disorders : Investigated for neuroprotective effects.

- Inflammatory Diseases : Potential as an anti-inflammatory agent through enzyme inhibition.

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Phospholipase A2 :

-

Ligand Activity :

- In biochemical assays, the compound has shown promise as a ligand for enzyme-substrate interactions, influencing metabolic pathways relevant to drug metabolism and efficacy.

-

Therapeutic Applications :

- Investigations into its use as a precursor in drug synthesis suggest that it could be integral in developing new therapeutic agents targeting specific diseases.

Summary of Biological Activities

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Diethylamine | Diethylamine Structure | Simple secondary amine |

| (1-Aminopropan-2-yl)dimethylamine | Dimethylamine Structure | Similar structure but with methyl groups |

| Isopropylamine | Isopropylamine Structure | Known for use in herbicides |

| (S)-Methyl (1-aminopropan-2-yl)carbamate hydrochloride | Carbamate Structure | Active in pharmaceutical applications |

Eigenschaften

IUPAC Name |

2-N,2-N-diethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFLSJUGIONDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505600 | |

| Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-13-3 | |

| Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.